molecular formula C9H5ClO2 B1605847 5-Chloro-2h-chromen-2-one CAS No. 38169-98-1

5-Chloro-2h-chromen-2-one

Cat. No. B1605847
CAS RN: 38169-98-1
M. Wt: 180.59 g/mol
InChI Key: VYFHMNIBSWVKIH-UHFFFAOYSA-N
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Description

“5-Chloro-2h-chromen-2-one” is a derivative of coumarin, which is an aromatic organic chemical compound . Its molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . It belongs to the benzopyrone chemical class and is considered a lactone .


Synthesis Analysis

The synthesis of “5-Chloro-2h-chromen-2-one” and its derivatives has been achieved through various methods. For instance, one study reported the preparation of key intermediates like 6-chloro-2-oxo-2H-chromene-4-carbaldehyde through multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .


Molecular Structure Analysis

The molecular formula of “5-Chloro-2h-chromen-2-one” is C9H5ClO2 . Its average mass is 180.588 Da and its monoisotopic mass is 179.997803 Da .


Chemical Reactions Analysis

In the synthesis of “5-Chloro-2h-chromen-2-one” derivatives, key intermediates were incorporated in a series of multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes .

Scientific Research Applications

Synthesis of Novel Compounds

5-Chloro-2H-chromen-2-one has been utilized in various synthetic pathways. A study describes its role in the ultrasound-promoted synthesis of novel thiazole derivatives bearing a coumarin nucleus, demonstrating its utility in rapid synthesis techniques (Gomha & Khalil, 2012). Additionally, microwave-assisted synthesis of novel 2H-Chromene derivatives incorporating 5-Chloro-2H-chromen-2-one has been reported, highlighting its application in producing compounds with antimicrobial activity (El Azab, Youssef, & Amin, 2014).

Molecular Docking and Structural Analyses

In the field of computational chemistry, 5-Chloro-2H-chromen-2-one derivatives have been studied through molecular docking, Hirshfeld surface, and spectroscopic analyses. These studies contribute to understanding the compound's molecular geometry, electronic properties, and potential biological interactions (Sert et al., 2018).

Development of Antimicrobial and Anticancer Agents

Research has shown the potential of 5-Chloro-2H-chromen-2-one in the development of novel compounds with antimicrobial and anticancer properties. For instance, its derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi, as well as for their cytotoxicity against cancer cell lines (Ambati et al., 2017).

Photochemical Synthesis

5-Chloro-2H-chromen-2-one is also utilized in photochemical synthesis. One study illustrates its role in the one-shot photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, showcasing a unique application in intramolecular Paterno-Buchi reactions (Jindal et al., 2014).

Inhibitor Studies

In the field of corrosion science, 5-Chloro-2H-chromen-2-one derivatives have been studied for their inhibitory effects in acidic media. These studies help in understanding the material's protective qualities and potential applications in industrial settings (Fitoz et al., 2017).

Future Directions

The future directions for “5-Chloro-2h-chromen-2-one” and its derivatives could involve further exploration of their biological activities. For instance, one study synthesized a series of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties, and found that most of the tested compounds showed moderate inhibitory activities against both Gram-positive and negative bacteria . This suggests potential for “5-Chloro-2h-chromen-2-one” and its derivatives in the development of new antimicrobial agents.

properties

IUPAC Name

5-chlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFHMNIBSWVKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282544
Record name 5-Chlorocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2h-chromen-2-one

CAS RN

38169-98-1
Record name 38169-98-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26427
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chlorocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Song, YF Guan, WB Liu, CH Song, XY Tian… - European Journal of …, 2022 - Elsevier
Novel coumarin-indole derivatives were designed, synthesized and evaluated as tubulin polymerization inhibitors targeting the colchicine binding site. Among these compounds, …
Number of citations: 21 www.sciencedirect.com
A Cervi, Y Vo, CLL Chai, MG Banwell… - The Journal of …, 2020 - ACS Publications
Methods are reported for the efficient assembly of a series of phenol-derived propiolates, including the parent system 56, and their Au(I)-catalyzed cyclization (intramolecular …
Number of citations: 27 pubs.acs.org
JK Kim, Y Liu, M Gong, Y Li, M Huang, Y Wu - Tetrahedron, 2023 - Elsevier
An efficient and mild one-pot stepwise method to synthesize 3-alkyl coumarins is reported. Various 3-alkyl coumarins were synthesized under 3 W blue LEDs irradiation at room …
Number of citations: 1 www.sciencedirect.com

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